molecular formula C12H11BrO2 B13157416 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

Katalognummer: B13157416
Molekulargewicht: 267.12 g/mol
InChI-Schlüssel: NGRWACZGCHZSNL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is an organic compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of a bromine atom at the 7th position and a ketone group at the 2nd position of the benzofuran ring makes this compound unique. It is used in various scientific research applications due to its interesting chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one typically involves the bromination of 1-benzofuran followed by the introduction of a ketone group. One common method is as follows:

    Bromination: 1-Benzofuran is reacted with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 7th position.

    Ketone Introduction: The brominated benzofuran is then reacted with a suitable ketone precursor, such as 2-methylpropan-1-one, under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex organic molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of 1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one depends on its interaction with specific molecular targets. The bromine atom and the ketone group play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(7-Bromo-1-benzofuran-2-yl)ethanone: Similar structure but with an ethanone group instead of a 2-methylpropan-1-one group.

    1-(7-Bromo-1-benzofuran-2-yl)butan-1-amine: Contains an amine group instead of a ketone group.

    N-[(7-Bromo-1-benzofuran-2-yl)carbonyl]-L-serine: A derivative with a serine moiety.

Uniqueness

1-(7-Bromo-1-benzofuran-2-yl)-2-methylpropan-1-one is unique due to the presence of both a bromine atom and a ketone group, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in various research applications.

Eigenschaften

Molekularformel

C12H11BrO2

Molekulargewicht

267.12 g/mol

IUPAC-Name

1-(7-bromo-1-benzofuran-2-yl)-2-methylpropan-1-one

InChI

InChI=1S/C12H11BrO2/c1-7(2)11(14)10-6-8-4-3-5-9(13)12(8)15-10/h3-7H,1-2H3

InChI-Schlüssel

NGRWACZGCHZSNL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)C1=CC2=C(O1)C(=CC=C2)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.